molecular formula C15H18O4 B1323812 trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-56-2

trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1323812
CAS No.: 733740-56-2
M. Wt: 262.3 g/mol
InChI Key: CWICUGQYGRANBH-GXFFZTMASA-N
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Description

This compound has been studied for its potential therapeutic effects in various medical conditions, including inflammation, pain, and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of 3-methoxybenzaldehyde with cyclopentanone in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed .

Chemical Reactions Analysis

Types of Reactions

Trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has been studied for its potential therapeutic effects in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Studied for its anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response. Additionally, it may exert anticancer effects by inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane carboxylic acids: Other compounds in this class include various derivatives with different substituents on the cyclopentane ring.

    Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.

Uniqueness

Trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to its specific combination of a cyclopentane ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. Its potential therapeutic applications in inflammation, pain, and cancer further highlight its uniqueness compared to other similar compounds.

Properties

IUPAC Name

(1R,2S)-2-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-12-6-2-5-11(8-12)14(16)9-10-4-3-7-13(10)15(17)18/h2,5-6,8,10,13H,3-4,7,9H2,1H3,(H,17,18)/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWICUGQYGRANBH-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)C[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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